

Application Notes and Protocols: Dimethyl Adipate as a Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest						
Compound Name:	Dimethyladipate					
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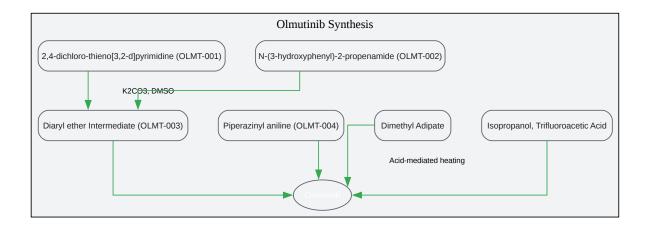
These application notes provide detailed protocols and data on the use of dimethyl adipate as a key intermediate in the synthesis of pharmaceutical agents. The following sections detail its application in the synthesis of a targeted cancer therapeutic and a bioactive lactone, highlighting its versatility in the construction of complex molecular architectures.

Synthesis of Olmutinib (a Third-Generation EGFR Inhibitor)

Dimethyl adipate plays a crucial role as a solvent and reactant in the synthesis of Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib is specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC). The synthesis involves the coupling of a substituted thieno[3,2-d]pyrimidine core with a piperazinyl aniline moiety.

Experimental Workflow for Olmutinib Synthesis:





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Caption: Synthetic scheme for Olmutinib.

Table 1: Reaction Parameters for the Synthesis of Olmutinib

Step	Reactants	Reagents/S olvents	Product	Yield (%)	Reference
1	2,4-dichloro- thieno[3,2- d]pyrimidine, N-(3- hydroxyphen yl)-2- propenamide	K₂CO₃, DMSO	OLMT-003	N/A	[1]
2	OLMT-003, Piperazinyl aniline (OLMT-004)	Dimethyl Adipate, Isopropanol, Trifluoroaceti c Acid	Olmutinib	N/A	[1]



N/A: Data not available in the cited literature.

Experimental Protocol: Synthesis of Olmutinib from Intermediate OLMT-003

This protocol describes the final coupling step in the synthesis of Olmutinib.

Materials:

- Diaryl ether intermediate (OLMT-003)
- Piperazinyl aniline (OLMT-004)
- Dimethyl Adipate (CAS 627-93-0)
- Isopropanol
- Trifluoroacetic acid

Procedure:[1]

- In a suitable reaction vessel, combine the diaryl ether intermediate (OLMT-003) and the piperazinyl aniline (OLMT-004).
- Add dimethyl adipate, isopropanol, and trifluoroacetic acid to the reaction mixture.
- Heat the reaction mixture under acidic conditions. The exact temperature and reaction time should be optimized and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- The crude product is then purified using an appropriate method, such as column chromatography, to yield pure Olmutinib.

Note: This is a representative protocol based on the available literature. Specific quantities, reaction times, and purification details may require optimization.

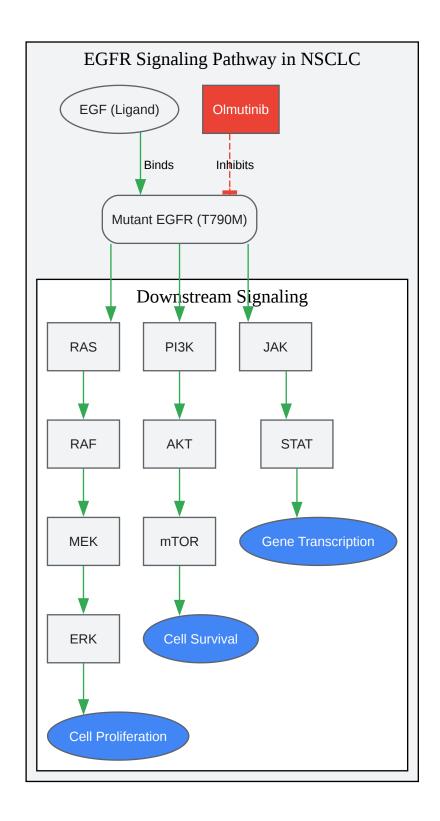


Mechanism of Action and EGFR Signaling Pathway

Olmutinib functions by irreversibly binding to the mutant EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways that promote tumor cell proliferation and survival.[2]

EGFR Signaling Pathway and Inhibition by Olmutinib:





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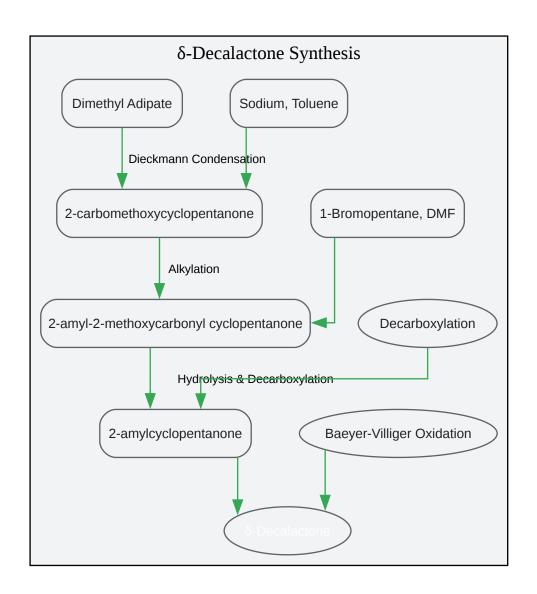
Caption: EGFR signaling and Olmutinib's inhibitory action.



Synthesis of δ -Decalactone via Dieckmann Condensation of Dimethyl Adipate

Dimethyl adipate serves as a cost-effective starting material for the synthesis of δ -decalactone, a valuable flavoring agent. The key step in this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation, to form a cyclic β -keto ester intermediate, 2-carbomethoxycyclopentanone.

Experimental Workflow for δ -Decalactone Synthesis:



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Caption: Synthesis of δ -Decalactone from Dimethyl Adipate.



Table 2: Reaction Parameters for the Synthesis of δ -Decalactone

Step	Reactant/Int ermediate	Reagents/S olvents	Product	Yield (%)	Reference
Dieckmann Condensation	Dimethyl Adipate	Sodium, Toluene	2- carbomethox ycyclopentan one	N/A	[3]
2. Alkylation	2- carbomethox ycyclopentan one	1- Bromopentan e, DMF	2-amyl-2- methoxycarb onyl cyclopentano ne	N/A	[3]
3. Decarboxylati on	2-amyl-2- methoxycarb onyl cyclopentano ne	(Not specified)	2- amylcyclopen tanone	N/A	[3]
4. Baeyer- Villiger Oxidation	2- amylcyclopen tanone	(Not specified)	δ- Decalactone	>48	[3]

N/A: Data not available in the cited literature for individual steps.

Experimental Protocol: Synthesis of δ -Decalactone

This protocol outlines the multi-step synthesis of δ -decalactone from dimethyl adipate.

Materials:

- Dimethyl Adipate (CAS 627-93-0)
- Sodium metal
- Toluene



- Dimethylformamide (DMF)
- 1-Bromopentane
- Reagents for decarboxylation (e.g., aqueous acid or base)
- Reagents for Baeyer-Villiger oxidation (e.g., a peroxy acid like m-CPBA)

Procedure:[3]

- · Dieckmann Condensation:
 - In a flame-dried flask under an inert atmosphere, suspend sodium metal in toluene.
 - Add dimethyl adipate dropwise to the suspension while stirring.
 - Heat the reaction mixture to facilitate the condensation. Collect the azeotropic mixture of toluene and methanol.
 - After the reaction is complete (as monitored by TLC or GC), distill off the remaining toluene.
- Alkylation:
 - To the residue from the previous step, add DMF.
 - Heat the mixture to 80-85 °C and add 1-bromopentane dropwise.
 - Continue heating until the alkylation is complete.
- Decarboxylation:
 - Hydrolyze the ester and decarboxylate the resulting β-keto acid. This is typically achieved by heating with an aqueous acid or base, followed by neutralization.
- Baeyer-Villiger Oxidation:
 - Oxidize the resulting 2-amylcyclopentanone using a suitable oxidizing agent for Baeyer-Villiger oxidation (e.g., m-chloroperoxybenzoic acid) to yield δ-decalactone.



Purification:

 The final product can be purified by distillation under reduced pressure. The purity of the product can be confirmed by Gas Chromatography (GC), and its structure can be verified by FT-IR, ¹H NMR, and MS. A purity of >98% can be achieved.[3]

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